4-(Benzyloxy)-2,2-dimethylbutan-1-ol
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Overview
Description
4-(Benzyloxy)-2,2-dimethylbutan-1-ol is an organic compound characterized by a benzyloxy group attached to a butanol backbone with two methyl groups at the second carbon position
Mechanism of Action
Target of Action
The specific targets can vary depending on the exact structure and functional groups present in the compound .
Mode of Action
The mode of action of 4-(Benzyloxy)-2,2-dimethylbutan-1-ol involves its interaction with its targets. This compound, like other organic compounds, can undergo various chemical reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the structure of the compound, which can affect its interaction with its targets .
Biochemical Pathways
For example, they can be converted to various intermediates of glycolysis and the citric acid cycle .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include factors such as pH, temperature, and the presence of other compounds in the environment. For example, the rate of reactions involving this compound can be influenced by the concentration of other reactants and the temperature of the environment .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Benzyloxy)-2,2-dimethylbutan-1-ol typically involves the reaction of 4-benzyloxybenzyl chloride with 2,2-dimethylbutanol in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions: 4-(Benzyloxy)-2,2-dimethylbutan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The benzyloxy group can be reduced to a benzyl alcohol.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products:
Oxidation: Formation of 4-(benzyloxy)-2,2-dimethylbutan-1-one.
Reduction: Formation of 4-(benzyloxy)-2,2-dimethylbutanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(Benzyloxy)-2,2-dimethylbutan-1-ol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
- 4-(Benzyloxy)benzyl chloride
- 4-(Benzyloxy)-2-hydroxybenzaldehyde
- 4-(Benzyloxy)phenol
Uniqueness: 4-(Benzyloxy)-2,2-dimethylbutan-1-ol is unique due to the presence of the benzyloxy group and the two methyl groups at the second carbon position, which confer distinct chemical and physical properties. This structural uniqueness makes it a valuable compound for specific applications where these properties are advantageous.
Properties
IUPAC Name |
2,2-dimethyl-4-phenylmethoxybutan-1-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O2/c1-13(2,11-14)8-9-15-10-12-6-4-3-5-7-12/h3-7,14H,8-11H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZMHXARSJXRPIB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCOCC1=CC=CC=C1)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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